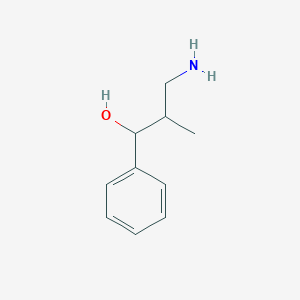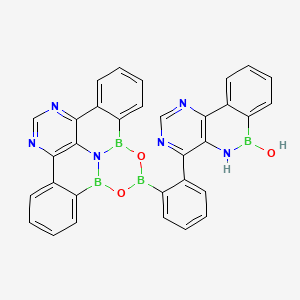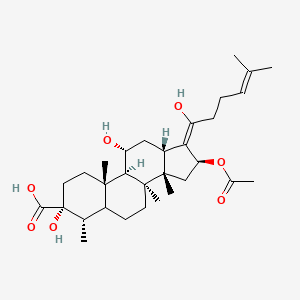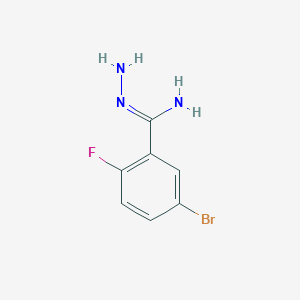
3-Amino-2-methyl-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of chiral amines from prochiral ketones .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts, such as immobilized whole-cell biocatalysts with transaminase activity. This method allows for high enantioselectivity and conversion rates, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-methyl-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides, ethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
2-Amino-3-phenylpropan-1-ol: Another chiral amino alcohol with similar structural features.
3-(Methylamino)-1-phenylpropan-1-ol: A compound used in the synthesis of fluoxetine (Prozac) and other pharmaceuticals.
Uniqueness: 3-Amino-2-methyl-1-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 |
InChI-Schlüssel |
RWQFRJRWVSFINF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)





